molecular formula C16H22ClNO3 B3126429 叔丁基-4-(4-氯苯氧基)-哌啶-1-甲酸酯 CAS No. 333954-83-9

叔丁基-4-(4-氯苯氧基)-哌啶-1-甲酸酯

货号 B3126429
CAS 编号: 333954-83-9
分子量: 311.8 g/mol
InChI 键: FLIHFLFEJNHHDE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“tert-Butyl 4-(4-chlorophenoxy)-piperidine-1-carboxylate” is a chemical compound with the empirical formula C18H27ClN2O4 . It is a solid substance and is part of a collection of unique chemicals provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(4-chlorophenoxy)-piperidine-1-carboxylate” can be represented by the SMILES string CC(C)(C)OC(N(CC1)CCN1CC(O)COC(C=C2)=CC=C2Cl)=O . The InChI key for this compound is KBMFCCUHTQGEDB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl 4-(4-chlorophenoxy)-piperidine-1-carboxylate” is 370.87 . It is a solid substance .

科学研究应用

合成和中间体作用

叔丁基-4-(4-氯苯氧基)-哌啶-1-甲酸酯作为合成各种生物活性化合物的关键中间体。例如,它已被用于克唑替尼类似物的合成中,突出了其在药物化学中对药物开发的重要性。该化合物通过从叔丁基-4-羟基哌啶-1-甲酸酯开始的多步反应合成,展示了其在复杂的合成途径中生成具有潜在治疗应用的目标分子的作用 D. Kong 等人,2016

结构研究

该化合物也一直是结构分析的主题,以更好地了解其化学和物理性质。已经进行了 X 射线晶体学研究以阐明相关化合物的晶体结构,深入了解其分子构型和与生物靶标的潜在相互作用。此类研究在药物设计中至关重要,使研究人员能够优化分子结构以提高疗效和选择性 C. Didierjean 等人,2004

合成方法

研究的重点是为与叔丁基-4-(4-氯苯氧基)-哌啶-1-甲酸酯结构相似的化合物开发有效的合成方法。这些方法旨在提高产率、减少反应步骤并最大程度地减少化学合成的环境影响。通过优化反应条件和探索新的合成途径,研究人员可以获得更广泛的哌啶衍生物,这些衍生物在各种化学和制药应用中很有价值 张冠友,2010

安全和危害

“tert-Butyl 4-(4-chlorophenoxy)-piperidine-1-carboxylate” is classified as a combustible, acute toxic Cat.3/toxic compound or compound which causes chronic effects .

属性

IUPAC Name

tert-butyl 4-(4-chlorophenoxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIHFLFEJNHHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of DIAD (11.4 mL; 55.0 mmol) in THF (15 mL) was added dropwise over 35 min to an ice-cold solution of 4-hydroxypiperidine-1-carboxylic acid tert-butyl ester (10.06 g; 50.0 mmol), 4-chlorophenol (5.1 mL; 50.4 mmol) and triphenylphosphine (14.44 g; 55.1 mmol) in THF (40 mL). After 2.9 days at room temperature the solvent was removed on a rotary evaporator leaving a viscous liquid; hexanes was added then evaporated leaving a solid. Ether (25 mL), followed by hexanes (100 mL), was added and the solid was filtered and washed with hexanes. The filtrate was concentrated on a rotary evaporator leaving a golden, viscous liquid (19.6 g). The crude product was used as is. ESIMS 311.9/313.8 (25/10) [MH+], 296.9/298.8 (100/34) [MH+—C4H9+CH3CN], 255.9/257.8 (94/32) [MH+—C4H9], 212.0/214.0 (13/5) [MH+—C4H9—CO2].
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
11.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.06 g
Type
reactant
Reaction Step Two
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Quantity
14.44 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(4-chlorophenoxy)-piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(4-chlorophenoxy)-piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-(4-chlorophenoxy)-piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-(4-chlorophenoxy)-piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-(4-chlorophenoxy)-piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-(4-chlorophenoxy)-piperidine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。